![molecular formula C21H20N2O5S B2840955 N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide CAS No. 896325-69-2](/img/structure/B2840955.png)
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide
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Overview
Description
Furan derivatives, such as “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide”, are important in the field of organic chemistry. They are often used as building blocks in the synthesis of complex molecules due to their reactivity .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions such as Vilsmeier-Haack formylation, which is used to introduce an aldehyde group into the furan ring . Other methods include reactions with carbonyl compounds or via cyclization of 1,4-dicarbonyl compounds .Molecular Structure Analysis
Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of the oxygen atom and the aromaticity of the ring can influence the reactivity of the molecule .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of reactions. For example, they can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . They can also undergo formylation, acylation, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, furan derivatives are often liquids that are miscible with common organic solvents . They may also exhibit aromaticity .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Protein Tyrosine Kinase Inhibitory Activity
A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data . All the prepared compounds were screened for their in vitro protein tyrosine kinase inhibitory activity and several new derivatives exhibited promising activity .
Anticancer Activity
Furan-containing compounds have been found to have anticancer activity . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death and various regulatory mechanisms . A variety of tumor types have dysfunctional growth factor receptor tyrosine kinases, which result in inappropriate mitogenic signaling .
Antithrombotic Activity
Bromophenols isolated from various marine algae, ascidians and sponges have recently attracted much attention due to their unique structures and varied pharmacological activities, which include antithrombotic effects .
Anti-inflammatory Activity
Furan-containing compounds have been found to have anti-inflammatory activity . This makes them potential candidates for the treatment of diseases and conditions associated with inflammation .
Mechanism of Action
Safety and Hazards
Future Directions
The study of furan derivatives and related compounds continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the exploration of new reactions, and the design of compounds with specific properties for use in various applications .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15-9-11-17(12-10-15)29(26,27)19(18-8-5-13-28-18)14-22-20(24)21(25)23-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLSLOJYDSPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide |
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